dimethylsilane](/img/structure/B13469487.png)
[(2S)-2-amino-3,3-difluoropropoxy](tert-butyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3,3-difluoropropoxydimethylsilane is a compound that features a unique combination of functional groups, including an amino group, difluoropropoxy group, and a tert-butyl dimethylsilane group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-difluoropropoxydimethylsilane typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the amino group, followed by the introduction of the difluoropropoxy group through nucleophilic substitution reactions. The tert-butyl dimethylsilane group is then introduced using standard silylation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of flow microreactor systems, which offer efficient and sustainable synthesis methods .
化学反応の分析
Types of Reactions
(2S)-2-amino-3,3-difluoropropoxydimethylsilane can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The difluoropropoxy group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoropropoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the difluoropropoxy position.
科学的研究の応用
(2S)-2-amino-3,3-difluoropropoxydimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
作用機序
The mechanism by which (2S)-2-amino-3,3-difluoropropoxydimethylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the difluoropropoxy group can participate in hydrophobic interactions. The tert-butyl dimethylsilane group provides steric hindrance, influencing the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- (2S)-2-amino-3,3-difluoropropoxydimethylsilane can be compared with other silylated amino compounds and difluorinated compounds.
- Similar compounds include [(2S)-2-amino-3,3-difluoropropoxy]trimethylsilane and [(2S)-2-amino-3,3-difluoropropoxy]triethylsilane.
Uniqueness
The uniqueness of (2S)-2-amino-3,3-difluoropropoxydimethylsilane lies in its combination of functional groups, which confer distinct reactivity and stability. The presence of the tert-butyl dimethylsilane group provides steric protection, making it more resistant to hydrolysis and oxidation compared to similar compounds .
特性
分子式 |
C9H21F2NOSi |
|---|---|
分子量 |
225.35 g/mol |
IUPAC名 |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-1,1-difluoropropan-2-amine |
InChI |
InChI=1S/C9H21F2NOSi/c1-9(2,3)14(4,5)13-6-7(12)8(10)11/h7-8H,6,12H2,1-5H3/t7-/m0/s1 |
InChIキー |
IWWXFOIHMHTSMR-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(F)F)N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC(C(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


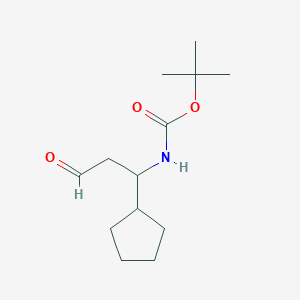
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride](/img/structure/B13469412.png)
![1-(1-methyl-1H-imidazol-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13469418.png)
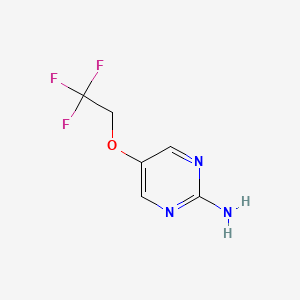

![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)
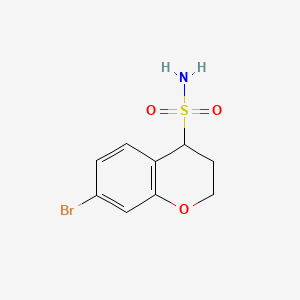

![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
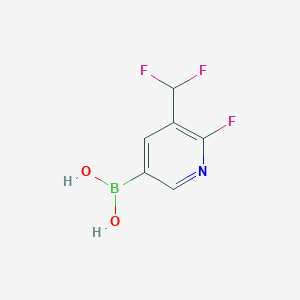
![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)
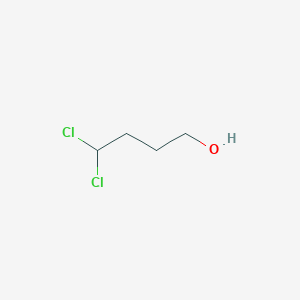
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)

